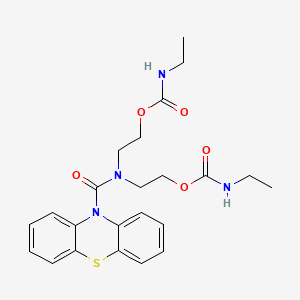
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a carbamic acid esterified with ethyl groups and linked to a phenothiazine derivative through an imino bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of ethyl carbamate with a phenothiazine derivative. The process generally includes the following steps:
Formation of Ethyl Carbamate: Ethyl carbamate is synthesized by reacting ethanol with urea under acidic conditions.
Coupling with Phenothiazine Derivative: The ethyl carbamate is then reacted with a phenothiazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors and ion channels, modulating their activity. The compound may also inhibit certain enzymes, leading to altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
Uniqueness
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is unique due to its specific structural features, including the ethyl ester and phenothiazine moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other carbamates.
Propiedades
Número CAS |
65240-99-5 |
|---|---|
Fórmula molecular |
C23H28N4O5S |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
2-[2-(ethylcarbamoyloxy)ethyl-(phenothiazine-10-carbonyl)amino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C23H28N4O5S/c1-3-24-21(28)31-15-13-26(14-16-32-22(29)25-4-2)23(30)27-17-9-5-7-11-19(17)33-20-12-8-6-10-18(20)27/h5-12H,3-4,13-16H2,1-2H3,(H,24,28)(H,25,29) |
Clave InChI |
QVBZQJXDXASBSN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OCCN(CCOC(=O)NCC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


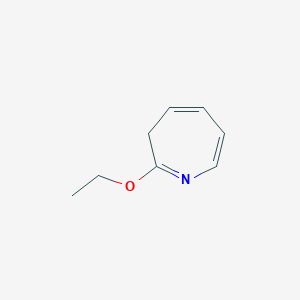

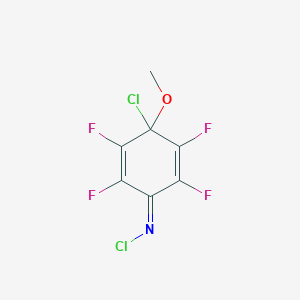
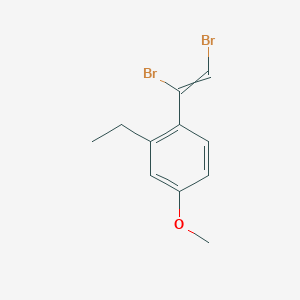
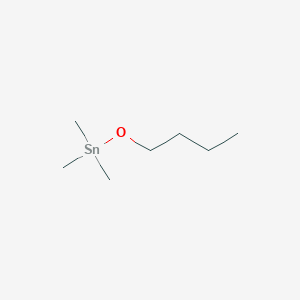
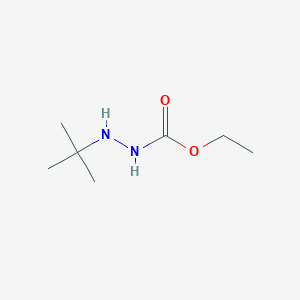
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)

![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
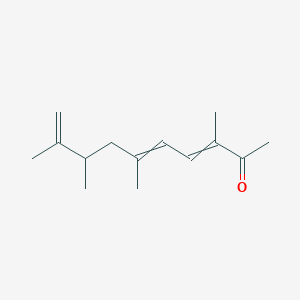
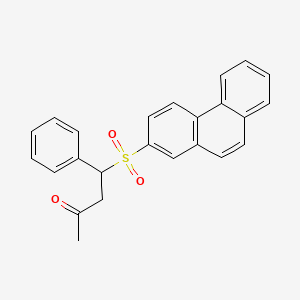
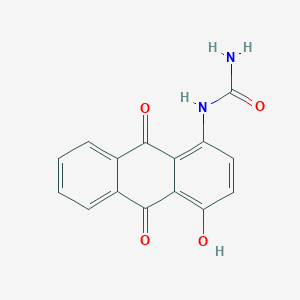
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
